molecular formula C7H11I B12951426 3-Iodobicyclo[3.1.1]heptane

3-Iodobicyclo[3.1.1]heptane

Cat. No.: B12951426
M. Wt: 222.07 g/mol
InChI Key: QBBNHEZZPNGHKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodobicyclo[3.1.1]heptane is a polycyclic organic compound characterized by a three-dimensional cage-like structure. This compound is part of the bicyclo[3.1.1]heptane family, which has gained attention in recent years due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research, particularly in the development of bioisosteres and high-energy density materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodobicyclo[3.1.1]heptane typically involves the iodination of bicyclo[3.1.1]heptane derivatives. One common method is the iodination of 1,5-diiodobicyclo[3.1.1]heptane using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to prevent decomposition of the product .

Industrial Production Methods: Industrial production of 3-Iodobicyclo[31The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodobicyclo[3.1.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted bicyclo[3.1.1]heptanes.

    Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.

    Reduction Reactions: The major product is bicyclo[3.1.1]heptane.

Scientific Research Applications

3-Iodobicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodobicyclo[3.1.1]heptane is primarily related to its ability to act as a bioisostere. By mimicking the structure of meta-substituted arenes, it can interact with biological targets in a similar manner, potentially leading to improved drug properties. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the bicyclo[3.1.1]heptane core .

Comparison with Similar Compounds

Uniqueness: 3-Iodobicyclo[3.1.1]heptane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Properties

Molecular Formula

C7H11I

Molecular Weight

222.07 g/mol

IUPAC Name

3-iodobicyclo[3.1.1]heptane

InChI

InChI=1S/C7H11I/c8-7-3-5-1-6(2-5)4-7/h5-7H,1-4H2

InChI Key

QBBNHEZZPNGHKM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1CC(C2)I

Origin of Product

United States

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